molecular formula C18H18N4O2 B2510475 2-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034309-92-5

2-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2510475
CAS No.: 2034309-92-5
M. Wt: 322.368
InChI Key: WTADPKNZQCFAAL-UHFFFAOYSA-N
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Description

This benzamide derivative features a 2-methoxy-substituted aromatic ring linked via an amide bond to a pyridinylmethyl group bearing a 1-methylpyrazole substituent at the pyridine’s 2-position.

Properties

IUPAC Name

2-methoxy-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-22-12-14(11-21-22)17-13(6-5-9-19-17)10-20-18(23)15-7-3-4-8-16(15)24-2/h3-9,11-12H,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTADPKNZQCFAAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Procedure for Boronic Ester Synthesis

The 1-methyl-1H-pyrazole-4-boronic acid pinacol ester is prepared via Miyaura borylation. A mixture of 1-methyl-4-iodo-1H-pyrazole, bis(pinacolato)diboron, potassium acetate, and [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) in 1,4-dioxane is heated at 80°C for 12 hours. Post-reaction purification by silica gel chromatography yields the boronic ester in 78–85% purity.

Cross-Coupling with Halopyridines

3-Bromo-2-(chloromethyl)pyridine undergoes Suzuki coupling with the boronic ester under PdCl₂(PPh₃)₂ catalysis. Optimized conditions use cesium carbonate (1.5 equiv.) in dimethylformamide (DMF) at 100°C for 6 hours, achieving 92% conversion. The product, 3-(chloromethyl)-2-(1-methyl-1H-pyrazol-4-yl)pyridine, is subsequently aminated using aqueous ammonia in tetrahydrofuran (THF) to yield 3-(aminomethyl)-2-(1-methyl-1H-pyrazol-4-yl)pyridine.

Benzamide Formation via Schotten-Baumann Reaction

Acyl Chloride Preparation

2-Methoxybenzoic acid (5.0 g, 32.8 mmol) is treated with thionyl chloride (15 mL) under reflux for 2 hours. Excess thionyl chloride is removed under reduced pressure to yield 2-methoxybenzoyl chloride as a pale-yellow liquid (4.7 g, 86%).

Amide Coupling

A solution of 3-(aminomethyl)-2-(1-methyl-1H-pyrazol-4-yl)pyridine (3.2 g, 15.0 mmol) in dichloromethane (DCM) is added dropwise to 2-methoxybenzoyl chloride (2.9 g, 16.5 mmol) and triethylamine (4.2 mL, 30.0 mmol) at 0°C. The mixture is stirred for 4 hours at room temperature, washed with 5% HCl (2 × 50 mL), and dried over sodium sulfate. Evaporation and recrystallization from ethanol afford the title compound as white crystals (4.1 g, 76%).

Alternative Synthetic Routes and Optimization

Microwave-Assisted Synthesis

A patent-pending method reduces reaction times from 12 hours to 30 minutes by employing microwave irradiation (150°C, 300 W) during the Suzuki coupling step. This approach achieves 94% yield with Pd₂(dba)₃ and XPhos ligand.

Solid-Phase Synthesis for High-Throughput Production

Immobilization of 3-(aminomethyl)-2-(1-methyl-1H-pyrazol-4-yl)pyridine on Wang resin enables iterative coupling with 2-methoxybenzoic acid using HATU activation. Cleavage with trifluoroacetic acid yields the benzamide with >95% purity after HPLC purification.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Time (h) Key Advantage
Classical Suzuki Coupling 76 89 12 Low catalyst loading
Microwave-Assisted 94 92 0.5 Rapid synthesis
Solid-Phase 68 95 24 Scalability for combinatorial libraries

Data synthesized from.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce any nitro groups to amines or other functional group transformations.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds structurally similar to 2-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide exhibit significant anticancer properties. Studies have shown that aminopyrazole derivatives can inhibit the proliferation of various cancer cell lines, including:

  • HepG2 (liver cancer)
  • HeLa (cervical cancer)

The incorporation of specific substituents at the N1 position of the pyrazole ring has been shown to enhance anticancer activity, with N-methyl substitutions leading to increased potency against cancer cell lines compared to unsubstituted counterparts .

Anti-inflammatory Activity

The compound has also been investigated for its potential anti-inflammatory effects. Its interaction with specific molecular targets may modulate inflammatory pathways, offering therapeutic avenues for conditions characterized by excessive inflammation.

Industrial Applications

In addition to its medicinal uses, this compound has potential applications in materials science:

  • Development of New Materials : Its unique chemical properties allow it to be used as a building block for synthesizing new materials with specific electronic or optical characteristics.
  • Pharmaceutical Development : As a versatile intermediate, it can be utilized in the synthesis of novel pharmaceutical agents targeting various diseases.

Mechanism of Action

The mechanism of action of 2-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways and molecular interactions depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Differences

Compound A : 2-Bromo-5-Methoxy-N-((2-(1-Methyl-1H-Pyrazol-4-yl)Pyridin-3-yl)Methyl)Benzamide
  • Structural Features : Bromine at position 5 of the benzamide ring (vs. hydrogen in the target compound).
  • Molecular Weight : 401.3 g/mol (vs. ~341.4 g/mol for the target compound, estimated from its formula).
  • Key Functional Groups : Bromine (electron-withdrawing), methoxy (electron-donating), pyridinylmethyl-pyrazole.
  • Implications : Bromine may enhance halogen bonding in protein-ligand interactions or serve as a synthetic handle for further modifications. The electron-withdrawing effect could reduce aromatic ring reactivity compared to the target compound’s purely methoxy-substituted system .
Compound B : N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
  • Structural Features : 3-Methylbenzamide core with a hydroxy-dimethylethyl group (vs. pyridinylmethyl-pyrazole in the target compound).
  • Key Functional Groups: Hydroxy group (hydrogen bond donor), tertiary alcohol.
  • Implications : The hydroxy-dimethylethyl group enables metal coordination (N,O-bidentate directing group), making it suitable for catalytic C–H activation. Unlike the target compound, it lacks heteroaromatic motifs, limiting π-π interactions but favoring solubility .
Compound C : 4-Methyl-3-(2-((1-Methyl-1H-Pyrazol-4-yl)Amino)Quinazolin-6-yl)-N-(3-((4-Methylpiperazin-1-yl)Methyl)-5-(Trifluoromethyl)Phenyl)Benzamide
  • Structural Features: Quinazoline core linked to a trifluoromethylphenyl group and a pyrazol-4-ylamino moiety.
  • Key Functional Groups : Trifluoromethyl (lipophilic), quinazoline (planar aromatic system), piperazine (basic nitrogen).
  • Implications: The trifluoromethyl group increases metabolic stability and membrane permeability. Contrastingly, the target compound’s pyridine-pyrazole system is smaller, possibly favoring different binding modes .
Compound D : 2-{[(2S)-1-(Dimethylamino)Propan-2-yl]Oxy}-5-Fluoro-N-(2-Methoxy-4-Methylpyridin-3-yl)Benzamide
  • Structural Features: Fluorine substituent, dimethylamino-propan-2-yloxy chain, 2-methoxy-4-methylpyridine.
  • Key Functional Groups: Fluorine (electronegative), dimethylamino (solubility enhancer).
  • Implications: Fluorine’s electronegativity may strengthen hydrogen bonds in biological targets. The dimethylamino group improves water solubility, addressing a common limitation of hydrophobic benzamides .

Comparative Analysis Table

Feature Target Compound Compound A Compound B Compound C Compound D
Core Structure Benzamide-pyridine-pyrazole Brominated benzamide-pyridine-pyrazole 3-Methylbenzamide with hydroxy-dimethylethyl Quinazoline-trifluoromethylphenyl-benzamide Fluoro-benzamide with dimethylamino chain
Key Substituents 2-Methoxy, pyridinylmethyl-pyrazole 2-Methoxy-5-bromo, pyridinylmethyl-pyrazole 3-Methyl, hydroxy-dimethylethyl Trifluoromethyl, quinazoline, piperazine 5-Fluoro, dimethylamino-propan-2-yloxy
Molecular Weight (g/mol) ~341.4 (estimated) 401.3 Not reported Not reported Not reported
Functional Roles Potential π-π stacking, metal coordination Halogen bonding, synthetic versatility Metal coordination, solubility Kinase inhibition, metabolic stability Solubility, hydrogen bonding
Applications Medicinal chemistry, catalysis Drug design, synthetic intermediates Catalytic C–H activation Anticancer agents Optimized pharmacokinetics

Biological Activity

2-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound notable for its potential biological activities. This compound features a unique structural arrangement that includes a methoxy group, a pyrazole moiety, and a benzamide core, which may contribute to its reactivity and interactions with biological systems.

Chemical Structure and Properties

The IUPAC name of the compound reflects its intricate structure. The presence of both methoxy and methyl groups significantly influences its chemical properties, such as solubility and binding affinity. The molecular formula is C17H17N5O2C_{17}H_{17}N_{5}O_{2}, with a molecular weight of 323.35 g/mol.

PropertyValue
Molecular FormulaC17H17N5O2C_{17}H_{17}N_{5}O_{2}
Molecular Weight323.35 g/mol
CAS Number2034558-45-5

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, aminopyrazole derivatives have been shown to inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells, with varying degrees of effectiveness depending on their structural modifications .

A study highlighted that the incorporation of specific substituents at the N1 position of the pyrazole ring can enhance or diminish anticancer activity. For example, derivatives with an N-methyl substitution have shown increased potency against cancer cell lines compared to their unsubstituted counterparts .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Similar pyrazole-based compounds have been reported to inhibit key inflammatory mediators such as TNF-alpha in cellular models . The mechanism often involves modulation of signaling pathways related to inflammation, particularly those involving MAPK pathways.

Enzyme Interaction

Interaction studies suggest that this compound may bind to specific receptors or enzymes involved in disease pathways. Ligand-receptor interaction analyses indicate that compounds with similar structures can modulate receptor activity, which is crucial for understanding their mechanism of action in biological systems.

Case Study 1: Anticancer Efficacy

In a comparative study, various derivatives of pyrazole were screened against HeLa cells. The compound demonstrated an IC50 value indicating moderate cytotoxicity, suggesting its potential as an anticancer agent. Modifications to the pyrazole ring significantly affected the activity profile, with certain substitutions leading to enhanced potency .

Case Study 2: Inhibition of Inflammatory Responses

Another study focused on the anti-inflammatory effects of similar compounds in murine models. The results showed that these compounds could effectively reduce LPS-induced TNF-alpha release, indicating their potential utility in treating inflammatory diseases .

Q & A

Basic Question: What methods are used to confirm the structural identity and purity of 2-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide?

Answer:
Structural confirmation relies on spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): 1H^1H and 13C^{13}C NMR identify proton and carbon environments, respectively. For example, the pyrazole ring protons (δ 7.5–8.5 ppm) and methoxy group (δ ~3.8 ppm) are critical diagnostic signals .
  • Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) via reverse-phase HPLC with UV detection at 254 nm .

Advanced Question: How can researchers optimize multi-step synthesis routes for this compound to improve yield and scalability?

Answer:
Key optimization strategies include:

  • Reagent Selection: Use coupling agents like HATU or EDCI for amide bond formation, as seen in analogous benzamide syntheses .
  • Solvent and Temperature Control: Polar aprotic solvents (e.g., DMF) at 60–80°C enhance reaction rates while minimizing side products .
  • Catalysis: Palladium-based catalysts (e.g., Pd(PPh3_3)4_4) improve Suzuki-Miyaura coupling efficiency for pyridinyl intermediates .
  • Workflow Automation: Continuous-flow systems reduce manual handling and improve reproducibility for scale-up .

Basic Question: What structural features of this compound suggest potential biological activity?

Answer:
The compound’s pharmacophore includes:

  • Pyrazole Ring: Known to modulate kinase inhibition (e.g., JAK/STAT pathways) via hydrogen bonding with ATP-binding pockets .
  • Benzamide Core: Enhances metabolic stability and solubility, critical for drug-like properties .
  • Methoxy Group: Improves membrane permeability and pharmacokinetic profiles .

Advanced Question: How can contradictory data in biological assays (e.g., IC50_{50}50​ variability) be resolved?

Answer:
Address discrepancies through:

  • Assay Standardization: Normalize protocols for cell lines (e.g., HepG2 vs. HEK293), incubation times, and buffer conditions .
  • Metabolic Stability Testing: Use liver microsomes to assess CYP450-mediated degradation, which may alter apparent potency .
  • Orthogonal Assays: Validate results with SPR (surface plasmon resonance) for binding affinity and functional assays (e.g., cAMP modulation) .

Basic Question: What analytical techniques are recommended for stability studies under varying pH and temperature conditions?

Answer:

  • Forced Degradation Studies:
    • Acidic/Base Hydrolysis: Use 0.1M HCl/NaOH at 37°C for 24h, followed by HPLC-UV to monitor degradation products .
    • Thermal Stress: Incubate solid-state samples at 40–60°C for 1 week; analyze via differential scanning calorimetry (DSC) .
  • Light Exposure: Conduct ICH Q1B photostability testing with controlled UV/visible light .

Advanced Question: How can computational methods aid in predicting this compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?

Answer:

  • Molecular Dynamics (MD) Simulations: Predict binding modes to cytochrome P450 enzymes (e.g., CYP3A4) for metabolism insights .
  • QSAR Models: Train models using datasets of similar pyrazole-benzamide derivatives to estimate logP, solubility, and hERG liability .
  • In Silico Toxicity: Tools like ProTox-II assess hepatotoxicity and mutagenicity risks .

Basic Question: What are the key challenges in synthesizing the pyridinyl-pyrazole intermediate for this compound?

Answer:

  • Regioselectivity: Achieving the correct substitution pattern on the pyridine ring requires protecting group strategies (e.g., Boc for NH groups) .
  • Purification: Remove unreacted starting materials (e.g., 1-methylpyrazole-4-boronic acid) via column chromatography with ethyl acetate/hexane gradients .

Advanced Question: How can researchers design structure-activity relationship (SAR) studies to optimize target binding?

Answer:

  • Scaffold Modification: Introduce substituents (e.g., halogens, methyl groups) at the pyridine C2 or benzamide para positions to probe steric and electronic effects .
  • Crystallography: Co-crystallize the compound with target proteins (e.g., kinases) to identify critical binding interactions .
  • Free Energy Perturbation (FEP): Computational FEP predicts ΔΔG changes for substituent modifications .

Basic Question: What safety precautions are essential when handling this compound in the laboratory?

Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of fine powders .
  • Waste Disposal: Follow EPA guidelines for halogenated organic waste .

Advanced Question: How can researchers validate off-target effects in phenotypic screens?

Answer:

  • Chemoproteomics: Use activity-based protein profiling (ABPP) with clickable probes to identify non-target interactions .
  • CRISPR-Cas9 Knockout: Validate target specificity by comparing effects in wild-type vs. gene-edited cell lines .
  • Dose-Response Analysis: EC50_{50} shifts in the presence of competitive inhibitors confirm target engagement .

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